molecular formula C13H21NO3 B2525612 tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate CAS No. 1820583-37-6

tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate

Cat. No.: B2525612
CAS No.: 1820583-37-6
M. Wt: 239.315
InChI Key: WUSRHFOXQKJMKP-UWVGGRQHSA-N
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Description

Tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications

Environmental and Toxicological Studies

Recent research has explored the environmental occurrence, fate, and potential toxicity of Synthetic Phenolic Antioxidants (SPAs), including compounds similar in structure to tert-butyl rac-(4aS,7aR)-6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate. These studies have identified SPAs in various environmental matrices, including indoor dust, outdoor air particulates, sea sediment, and river water. Human exposure pathways have been identified, including food intake, dust ingestion, and the use of personal care products. Some SPAs have been shown to exhibit hepatic toxicity, endocrine-disrupting effects, and potential carcinogenicity, with a call for future research to focus on novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation and Fate in Environmental Media

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a compound structurally related to this compound, have been extensively reviewed. This research highlights the aerobic and anaerobic degradation pathways, with microorganisms identified in soil and groundwater capable of degrading ETBE as a carbon and energy source. The review emphasizes the need for further studies on the anaerobic biodegradation of ETBE and its potential for natural attenuation in contaminated sites (Thornton et al., 2020).

Synthetic Applications

The applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, closely related to the target compound, provide insights into the stereoselective synthesis of amines and their derivatives. This review covers literature from 2010–2020, highlighting methodologies for accessing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which represent key structural motifs in natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental Degradation Technologies

Studies on the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor shed light on advanced oxidation processes that could potentially apply to the degradation of this compound. Such research demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting environmental pollutants into less harmful compounds (Hsieh et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word is "Warning" . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl (4aS,7aR)-6-oxo-3,4,4a,5,7,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9-6-11(15)7-10(9)8-14/h9-10H,4-8H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSRHFOXQKJMKP-UWVGGRQHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CC(=O)CC2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2CC(=O)C[C@H]2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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